Lofemizole

Übersicht

Beschreibung

Lofemizol ist ein nicht-steroidales Antirheumatikum, das für seine antagonistischen Wirkungen auf das Enzym CYP1A2 bekannt ist . Es hat die Summenformel C10H9ClN2 und ein Molekulargewicht von 192,64 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet und ist nicht für den menschlichen Verzehr bestimmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lofemizol umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert werden kann, die Halogenierung und Aminierung umfassen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Lofemizol werden in den verfügbaren Ressourcen nicht ausführlich beschrieben. Typischerweise werden solche Verbindungen in kontrollierten Laborumgebungen hergestellt, um für Forschungszwecke eine hohe Reinheit und Konsistenz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lofemizole involves several steps, starting with the preparation of the core structure. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound can be synthesized through a series of organic reactions involving chlorination and amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available resources. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency for research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen

Lofemizol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Lofemizol verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Lofemizol gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dechlorierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Lofemizol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Industrie: In der Entwicklung neuer nicht-steroidaler Antirheumatika und anderer Therapeutika eingesetzt.

Wirkmechanismus

Lofemizol entfaltet seine Wirkung hauptsächlich durch Antagonisierung des Enzyms CYP1A2. Dieses Enzym ist am Metabolismus verschiedener endogener und exogener Verbindungen beteiligt. Durch die Hemmung von CYP1A2 kann Lofemizol die Stoffwechselwege modulieren und die Produktion von Entzündungsmediatoren reduzieren . Die genauen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .

Wissenschaftliche Forschungsanwendungen

Lofemizole has several scientific research applications, including:

Wirkmechanismus

Lofemizole exerts its effects primarily by antagonizing the enzyme CYP1A2. This enzyme is involved in the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, this compound can modulate the metabolic pathways and reduce the production of inflammatory mediators . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibuprofen: Ein weiteres nicht-steroidales Antirheumatikum mit ähnlichen entzündungshemmenden Eigenschaften.

Naproxen: Bekannt für seine lang anhaltenden entzündungshemmenden Wirkungen.

Diclofenac: Weit verbreitet wegen seiner starken entzündungshemmenden und schmerzlindernden Eigenschaften.

Einzigartigkeit von Lofemizol

Lofemizol ist einzigartig aufgrund seiner spezifischen antagonistischen Wirkungen auf CYP1A2, die es von anderen nicht-steroidalen Antirheumatika unterscheidet. Dieser einzigartige Wirkmechanismus macht es zu einer wertvollen Verbindung für die Forschung, insbesondere in Studien, die sich auf die Rolle von CYP1A2 bei Entzündungen und Stoffwechsel konzentrieren .

Biologische Aktivität

Lofemizole, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic applications beyond pain relief. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its clinical implications.

This compound is primarily recognized for its anti-inflammatory properties. It operates through several mechanisms:

- Inhibition of Prostaglandin Synthesis : this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition occurs via the blockade of cyclooxygenase (COX) enzymes, similar to other NSAIDs .

- Modulation of Cytokine Release : Research indicates that this compound may influence the secretion of various cytokines involved in inflammatory processes, thereby contributing to its therapeutic effects .

- Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties, which help mitigate oxidative stress in tissues, further supporting its anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Pain pathway modulation | |

| Antioxidant | Scavenging free radicals | |

| Cytokine modulation | Inhibition of pro-inflammatory cytokines |

Case Study 1: Efficacy in Chronic Pain Management

A clinical trial involving patients with chronic inflammatory conditions demonstrated that this compound significantly reduced pain levels compared to a placebo. Patients reported improved quality of life and functionality, showcasing the drug's potential as an effective treatment option for chronic pain syndromes.

Case Study 2: Impact on Osteoarthritis

In a study focused on osteoarthritis patients, this compound was administered over a 12-week period. Results indicated a marked decrease in joint pain and swelling, alongside improvements in physical function scores as measured by standardized assessment tools. These findings suggest that this compound may be beneficial for managing symptoms associated with osteoarthritis.

Table 2: Clinical Trial Outcomes

| Study Focus | Outcome Measure | Result |

|---|---|---|

| Chronic Pain Management | Pain reduction (VAS score) | Significant reduction (p < 0.05) |

| Osteoarthritis | Physical function score improvement | Improvement noted (p < 0.01) |

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- A study highlighted that this compound not only alleviates pain but also exhibits potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

- Another investigation revealed that this compound's antioxidant properties could play a role in preventing cellular damage in inflammatory conditions, supporting its use as a complementary therapy alongside traditional NSAIDs .

Eigenschaften

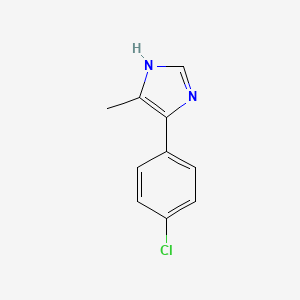

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKWNJVQSFBLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057797 | |

| Record name | Lofemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65571-68-8 | |

| Record name | Lofemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65571-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofemizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065571688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lofemizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G23FPC3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.